molecular formula C21H16N4O4S B12989593 2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one

2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one

Cat. No.: B12989593
M. Wt: 420.4 g/mol
InChI Key: ZZZFFCFVIRGLEX-ROAQJCPQSA-N
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Description

2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a furan ring, a hydrazone linkage, a nitrobenzyl group, and a phenylthiazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one typically involves a multi-step process. One common method starts with the condensation of furan-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzyl bromide in the presence of a base, such as potassium carbonate, to introduce the nitrobenzyl group. Finally, the resulting compound undergoes cyclization with phenyl isothiocyanate to form the thiazolidinone ring.

Industrial Production Methods

While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Substituted products with new functional groups replacing the nitrobenzyl group.

Scientific Research Applications

2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound exhibits potential as a pharmacophore for the development of new drugs, particularly due to its diverse functional groups and structural complexity.

    Biological Studies: It has been investigated for its antimicrobial, antifungal, and anticancer properties, showing promising activity in preliminary studies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can be used as a probe or tool compound to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrobenzyl group, in particular, may play a role in redox reactions within cells, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure, such as 2-(2-furylmethylene)-3-phenylthiazolidin-4-one.

    Hydrazones: Compounds with a hydrazone linkage, such as 2-(furan-2-ylmethylene)hydrazinecarboxamide.

    Nitrobenzyl Derivatives: Compounds with a nitrobenzyl group, such as 3-nitrobenzyl bromide.

Uniqueness

2-((Furan-2-ylmethylene)hydrazono)-5-(3-nitrobenzyl)-3-phenylthiazolidin-4-one stands out due to its combination of multiple functional groups and structural motifs

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

(2E)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-3-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H16N4O4S/c26-20-19(13-15-6-4-9-17(12-15)25(27)28)30-21(23-22-14-18-10-5-11-29-18)24(20)16-7-2-1-3-8-16/h1-12,14,19H,13H2/b22-14+,23-21+

InChI Key

ZZZFFCFVIRGLEX-ROAQJCPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=N/N=C/C3=CC=CO3)CC4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=NN=CC3=CC=CO3)CC4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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